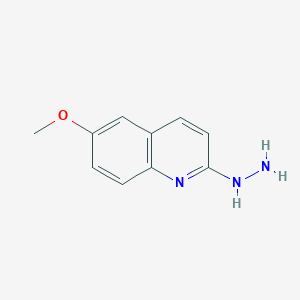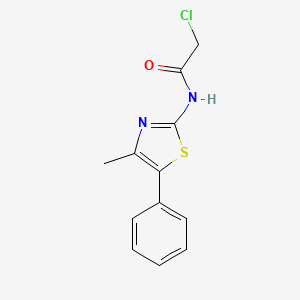
2-Benzyl-4,4-dimethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4,4-dimethylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a benzyl group and two methyl groups attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4,4-dimethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-4,4-dimethylpyrrolidine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions at the benzylic position, forming benzylic halides under radical conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
2-Benzyl-4,4-dimethylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored as a scaffold for the development of new drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4,4-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrrolidine have been shown to inhibit enzymes like acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine .
Comparaison Avec Des Composés Similaires
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness: 2-Benzyl-4,4-dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to other pyrrolidine derivatives .
Propriétés
Numéro CAS |
500352-84-1 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2-benzyl-4,4-dimethylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-13(2)9-12(14-10-13)8-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
Clé InChI |
XLUMTXJLIZESLW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(NC1)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


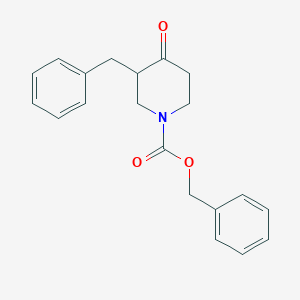
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
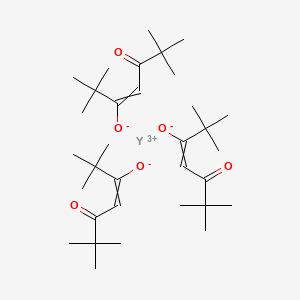
![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)



![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)
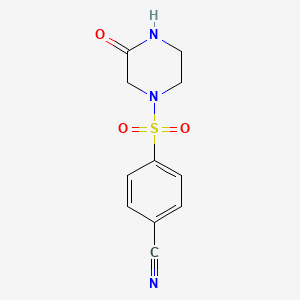

![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)
